molecular formula C17H16ClN3O4S2 B2939097 (Z)-2-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 864977-51-5

(Z)-2-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2939097
CAS No.: 864977-51-5
M. Wt: 425.9
InChI Key: MHIXFKNXPIGKLV-JZJYNLBNSA-N
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Description

(Z)-2-Chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a benzo[d]thiazole-derived compound featuring a Z-configuration imine, a 2-chlorobenzamide moiety, and a 2-methoxyethyl substituent at the N3 position. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors via its sulfonamide and aromatic systems.

Properties

IUPAC Name

2-chloro-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O4S2/c1-25-9-8-21-14-7-6-11(27(19,23)24)10-15(14)26-17(21)20-16(22)12-4-2-3-5-13(12)18/h2-7,10H,8-9H2,1H3,(H2,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHIXFKNXPIGKLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(Z)-2-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a benzothiazole moiety, which is known for its diverse biological activities. The presence of the chloro and sulfamoyl groups enhances its potential interaction with biological targets.

Biological Activities

1. Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. Compounds similar to (Z)-2-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Efficacy of Benzothiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5dE. coli15 µg/mL
5eS. aureus20 µg/mL
5fCandida albicans12 µg/mL

2. Anti-inflammatory Properties
Benzothiazole derivatives are also recognized for their anti-inflammatory effects. For instance, compounds with similar structural features have been shown to inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

3. Antitumor Activity
Recent studies have suggested that benzothiazole derivatives can act as antitumor agents. They may exert their effects through the inhibition of specific enzymes involved in tumor progression, such as heat shock protein 90 and c-Jun N-terminal kinases .

4. Enzyme Inhibition
The compound has been studied for its role as an inhibitor of various enzymes, including acyl coenzyme A cholesterol acyltransferase and monoamine oxidase, which are crucial in metabolic pathways .

Case Studies

Case Study 1: Antimicrobial Screening
A series of benzothiazole derivatives were synthesized and screened for their antimicrobial activity against multiple pathogens. Among these, the compound with a methoxyethyl group exhibited the highest activity against both gram-positive and gram-negative bacteria, indicating the importance of substituent variation on biological efficacy .

Case Study 2: Anti-inflammatory Activity Assessment
In an experimental model of inflammation, compounds similar to (Z)-2-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide were administered to assess their anti-inflammatory effects. Results showed a significant reduction in edema compared to control groups, suggesting potential therapeutic applications in inflammatory conditions .

The biological activity of (Z)-2-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition: Compounds targeting enzymes involved in metabolic pathways can lead to reduced substrate availability for harmful processes.
  • Cytokine Modulation: By inhibiting pro-inflammatory cytokines, the compound may alleviate symptoms associated with chronic inflammation.
  • Cellular Uptake: The methoxyethyl group may enhance cellular permeability, allowing for greater bioavailability and efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 (Z)-2-Methoxy Analog ()

The closest analogue, (Z)-2-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide, differs only in the substitution at the benzamide position (methoxy vs. chloro). This minor change significantly alters electronic properties:

  • Solubility : The methoxy group may improve aqueous solubility due to its polarity, whereas the chloro substituent could reduce it.
2.1.2 N-Methyl-N-(6-Chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine ()

This compound shares a sulfamoyl group but replaces the benzo[d]thiazole core with a benzodithiazine ring. Key differences:

  • Ring system: The benzodithiazine’s fused dithiazine ring introduces additional sulfur atoms, increasing molecular weight (291.8 g/mol vs.
  • Substituents : The 7-methyl and hydrazine groups may enhance stability (mp 271–272°C) compared to the target compound’s methoxyethyl chain, which likely lowers melting point .
2.1.3 Acylamide Derivatives ()

2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide features a thiazolylsulfanyl-acetamide linkage instead of a benzamide. Notable contrasts:

  • Bioactivity : The pyridyl-acetamide moiety in is associated with intermediate medical applications, suggesting the target compound’s benzamide group could be tailored for similar roles.
  • Synthetic routes : Both compounds utilize benzo[d]thiazole precursors, but the target compound’s imine formation may require stricter stereochemical control .

Physicochemical Properties

Compound Key Substituents Melting Point/Stability Solubility Indicators
Target Compound 2-Cl, 6-SO₂NH₂, 2-methoxyethyl Not reported Moderate (polar sulfamoyl)
(Z)-2-Methoxy Analog () 2-OCH₃, 6-SO₂NH₂, 2-methoxyethyl Not reported Higher (methoxy polarity)
Benzodithiazine Derivative () 6-Cl, 7-CH₃, hydrazine 271–272°C (decomp.) Low (non-polar methyl)
STING Agonist () Carbamoyl, hydroxypropoxy Not reported (63% yield) High (multiple H-bond donors)

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